molecular formula C21H21N3O5S B12181949 Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B12181949
M. Wt: 427.5 g/mol
InChI Key: DJGUIYKZCDVAPF-UHFFFAOYSA-N
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Description

Methyl 2-{[(1,3-dioxo-2-azaspiro[44]non-2-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that includes a spirocyclic system, a thiazole ring, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Spirocyclic System: The spirocyclic system can be synthesized through a cyclization reaction involving a suitable precursor.

    Thiazole Ring Formation: The thiazole ring is often formed via a condensation reaction between a thioamide and an α-haloketone.

    Acetylation and Esterification: The final steps involve acetylation of the amine group and esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the spirocyclic system.

    Reduction: Reduction reactions can target the carbonyl groups within the spirocyclic system.

    Substitution: The phenyl group and the thiazole ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit certain enzymes due to its unique structure.

    Biological Probes: Used in research to study biological pathways and interactions.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Chemical Sensors: Potential application in the development of chemical sensors.

Mechanism of Action

The mechanism of action of Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, inhibiting or modulating their activity. This can affect various biological pathways and processes, making it a valuable tool in research and drug development.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate
  • Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-(4-methylphenyl)-1,3-thiazole-4-carboxylate

Uniqueness

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and its potential as a lead compound in various fields of research.

Biological Activity

Methyl 2-{[(1,3-dioxo-2-azaspiro[4.4]non-2-yl)acetyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound notable for its unique structural features, including a thiazole ring and an azaspiro structure. Its biological activity is of significant interest in medicinal chemistry due to its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C21H21N3O5S, with a molecular weight of approximately 427.5 g/mol. The compound features several functional groups that contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC21H21N3O5S
Molecular Weight427.5 g/mol
StructureThiazole ring, azaspiro structure

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural motifs exhibit significant biological activities, including antitumor , antimicrobial , and anti-inflammatory effects. The specific biological activity of this compound has not been fully characterized but shows promise based on related compounds.

Antitumor Activity

Research indicates that thiazole derivatives often possess antitumor properties. For instance, compounds containing thiazole rings have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of Bcl-2 proteins and interaction with DNA .

Case Study:
A study evaluated the cytotoxicity of thiazole derivatives against various cancer cell lines, revealing that certain substitutions on the thiazole ring significantly enhance activity (IC50 values ranging from 1.61 to 1.98 µg/mL) . The presence of electron-donating groups at specific positions on the phenyl ring was correlated with increased cytotoxicity.

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. Compounds similar to this compound have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies provide insights into how modifications to the chemical structure influence biological activity:

Structural FeatureActivity Impact
Thiazole RingEssential for cytotoxic activity
Electron-donating GroupsIncrease potency against cancer cells
Spirocyclic SystemEnhances reactivity and potential interactions

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Pathways: Similar compounds have shown to inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis: Evidence suggests that thiazole derivatives can trigger programmed cell death in malignant cells.
  • Antioxidant Activity: Some thiazoles exhibit antioxidant properties that may contribute to their protective effects against cellular damage.

Properties

Molecular Formula

C21H21N3O5S

Molecular Weight

427.5 g/mol

IUPAC Name

methyl 2-[[2-(1,3-dioxo-2-azaspiro[4.4]nonan-2-yl)acetyl]amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H21N3O5S/c1-29-18(27)16-17(13-7-3-2-4-8-13)30-20(23-16)22-14(25)12-24-15(26)11-21(19(24)28)9-5-6-10-21/h2-4,7-8H,5-6,9-12H2,1H3,(H,22,23,25)

InChI Key

DJGUIYKZCDVAPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CN2C(=O)CC3(C2=O)CCCC3)C4=CC=CC=C4

Origin of Product

United States

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